ER|A degrader 6
Description
Overview of Protein Homeostasis and the Ubiquitin-Proteasome System (UPS) in Cellular Regulation
Cellular function relies on a meticulously maintained balance between protein synthesis, folding, and degradation, a state known as protein homeostasis or proteostasis. numberanalytics.comthermofisher.com This equilibrium ensures that proteins are present at the correct concentrations and in their proper functional conformations. A key player in maintaining this balance is the Ubiquitin-Proteasome System (UPS), the primary pathway for the degradation of most intracellular proteins in eukaryotic cells. thermofisher.comnih.gov The UPS is a highly regulated and specific process responsible for removing misfolded, damaged, or otherwise unwanted proteins, as well as controlling the levels of critical regulatory proteins. nih.govnih.gov
The process begins with the tagging of a target protein with a small 76-amino acid polypeptide called ubiquitin. nih.gov This tagging, or ubiquitination, occurs through a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). The E3 ligases are of particular importance as they provide substrate specificity, recognizing specific proteins destined for degradation. tandfonline.com Once a protein is tagged with a chain of ubiquitin molecules (polyubiquitination), it is recognized by the proteasome, a large, multi-subunit protease complex. thermofisher.comnih.gov The proteasome then unfolds, de-ubiquitinates, and proteolytically cleaves the target protein into small peptides, effectively removing it from the cellular environment. thermofisher.com By controlling the lifespan of numerous proteins, the UPS plays a critical role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and immune responses. numberanalytics.commdpi.com
Evolution of ERα-Targeting Therapeutic Strategies in Preclinical Research
The therapeutic targeting of ERα in preclinical research has undergone significant evolution, moving from simple antagonism to more complex degradation-based strategies.
Conventional ERα antagonists, such as tamoxifen (B1202), have been a cornerstone of endocrine therapy. These molecules, known as Selective Estrogen Receptor Modulators (SERMs), act by competitively binding to the ligand-binding domain (LBD) of ERα, which blocks the receptor's transcriptional activity. nih.govresearchgate.net However, preclinical models have revealed significant limitations. One major issue is the development of resistance. mdpi.com This can occur through various mechanisms, including the emergence of mutations in the ESR1 gene, which encodes ERα. mdpi.comaacrjournals.org These mutations, often found in the LBD, can render the receptor constitutively active, meaning it can signal for cell growth even in the absence of estrogen and despite the presence of antagonists. mdpi.comaacrjournals.org
Furthermore, some antagonists like tamoxifen can exhibit partial agonist activity in certain tissues, meaning they can paradoxically stimulate ERα signaling under specific conditions, which can limit their therapeutic efficacy. researchgate.netacs.org Another limitation observed in preclinical studies is that antagonists like tamoxifen can actually increase the stability of the ERα protein, potentially leading to unintended signaling. aacrjournals.org The only clinically approved Selective Estrogen Receptor Degrader (SERD), fulvestrant (B1683766), overcomes some of these issues by promoting the degradation of ERα. However, its use is hampered by poor pharmacokinetic properties, requiring intramuscular injections that result in incomplete ERα degradation in tumors. researchgate.netaacrjournals.org
The shortcomings of conventional antagonists spurred the development of new therapeutic strategies focused on the complete removal of the ERα protein. This led to the emergence of targeted protein degradation (TPD), a revolutionary approach that co-opts the cell's own UPS to eliminate specific proteins of interest. thno.org This strategy has given rise to a new class of molecules, including next-generation oral SERDs and, more recently, Proteolysis Targeting Chimeras (PROTACs). thno.orgrsc.org
Oral SERDs are designed to be potent antagonists that also efficiently induce the degradation of ERα through the proteasome. rsc.org PROTACs represent a more sophisticated approach. These heterobifunctional molecules are engineered to simultaneously bind to both the target protein (ERα) and an E3 ubiquitin ligase. explorationpub.com This induced proximity facilitates the ubiquitination of ERα, marking it for destruction by the proteasome. nih.gov Preclinical studies have shown that PROTACs can be highly potent and effective at degrading both wild-type and mutant forms of ERα, offering a promising strategy to overcome the resistance mechanisms that plague conventional therapies. rsc.orgaacrjournals.org
Limitations of Conventional ERα Antagonists in Preclinical Models.
Fundamental Principles of PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. nih.govbmglabtech.com The fundamental structure of a PROTAC consists of three key components:
A ligand that binds to the target protein of interest (POI).
A ligand that recruits an E3 ubiquitin ligase.
A chemical linker that connects the two ligands. explorationpub.com
The mechanism of action is event-driven and catalytic. nih.gov A PROTAC molecule enters the cell and forms a ternary complex by simultaneously binding to the POI and an E3 ligase. portlandpress.com This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI. nih.gov The polyubiquitinated POI is then recognized and degraded by the proteasome. portlandpress.com After the POI is destroyed, the PROTAC is released and can engage another POI and E3 ligase, starting the cycle anew. rsc.org This catalytic nature means that a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained biological effect compared to traditional inhibitors that require continuous binding to be effective. portlandpress.com A key advantage of the PROTAC approach is its potential to target proteins that have historically been considered "undruggable," such as those lacking a well-defined active site for inhibitor binding. bmglabtech.com
Rationale for Developing Potent ERα Degraders such as ERα Degrader 6
The development of potent ERα degraders, exemplified by molecules in preclinical stages like ERα degrader 6, is driven by a clear and compelling rationale to overcome the significant clinical challenges posed by endocrine resistance in ER-positive breast cancer.
A primary driver is the high incidence of acquired resistance to standard-of-care endocrine therapies like tamoxifen and aromatase inhibitors. aacrjournals.org A major mechanism of this resistance is the acquisition of mutations in the ESR1 gene, which encodes ERα. These mutations often result in a constitutively active receptor that no longer depends on estrogen for its pro-tumorigenic signaling and shows reduced sensitivity to conventional antagonists. aacrjournals.orgrsc.org Potent degraders are designed to eliminate the entire ERα protein, irrespective of its mutational status or ligand-dependency, thereby offering a direct way to shut down this key driver of tumor growth. aacrjournals.org
Furthermore, even the approved degrader, fulvestrant, has limitations due to poor drug-like properties, which lead to suboptimal ERα degradation in patients. aacrjournals.org This incomplete degradation can allow for residual ERα signaling and continued tumor progression. Orally bioavailable and more efficient degraders aim to achieve near-complete and sustained ERα elimination, which preclinical data suggests correlates with superior tumor growth inhibition. aacrjournals.orgnih.gov By effectively removing the target protein, degraders can provide a more profound and durable blockade of ERα signaling pathways compared to inhibitors that only block its function. biorxiv.org The development of potent ERα degraders like ERα degrader 6 is therefore a rational strategy to create more effective therapies for both initial and resistant forms of ER-positive breast cancer.
Preclinical Research Findings on ERα Degraders
The following table summarizes the preclinical data for several ERα degraders, highlighting their potency in degrading ERα and inhibiting cell proliferation in various breast cancer cell line models.
| Compound Name | Target Cell Line | ERα Degradation (DC50/IC50) | Antiproliferative Activity (IC50) | Notes |
| Vepdegestrant (ARV-471) | MCF-7 (WT) | >90% degradation | 5.3 nM rsc.org | Orally bioavailable PROTAC; effective against wild-type and mutant ERα. aacrjournals.org |
| Camizestrant (B1654347) (AZD9833) | MCF-7 (WT) | 100 nmol/L treatment | - | Next-generation oral SERD; active against wild-type and mutant models. nih.gov |
| Giredestrant (GDC-9545) | - | Efficacy = 101% rsc.org | - | Potent oral SERD with superior degradation efficacy compared to fulvestrant in preclinical studies. acs.orgrsc.org |
| Imlunestrant (LY3484356) | Wild-type ERα cells | IC50 = 3.0 nM aacrjournals.org | 3 nM (WT cells) aacrjournals.org | Oral SERD with potent activity against wild-type and mutant ERα. aacrjournals.org |
| ERD-148 | MCF-7 (WT) | Potent degradation | Stronger than fulvestrant researchgate.net | Analog of ERD-308, a PROTAC degrader. researchgate.net |
| PROTAC ERα Degrader 6 | - | DC50: 0.12 μM medchemexpress.com | - | A specific PROTAC degrader targeting ERα. medchemexpress.com |
WT: Wild-Type, DC50: concentration for 50% maximal degradation, IC50: half-maximal inhibitory concentration.
Structure
3D Structure
Properties
Molecular Formula |
C28H23F3N4O4S |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(1S,2R,4S)-5-(4-hydroxyphenyl)-N-phenyl-6-[4-(1,2,4-triazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonamide |
InChI |
InChI=1S/C28H23F3N4O4S/c29-28(30,31)15-35(21-4-2-1-3-5-21)40(37,38)24-14-23-25(18-8-12-22(36)13-9-18)26(27(24)39-23)19-6-10-20(11-7-19)34-17-32-16-33-34/h1-13,16-17,23-24,27,36H,14-15H2/t23-,24+,27+/m0/s1 |
InChI Key |
KVXXNOUZPPJCEE-CLCZQPDDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2C(=C([C@H]1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)N5C=NC=N5)S(=O)(=O)N(CC(F)(F)F)C6=CC=CC=C6 |
Canonical SMILES |
C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)N5C=NC=N5)S(=O)(=O)N(CC(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Erα Degrader 6
Structural Design and Bifunctional Nature of ERα Degrader 6
The efficacy of ERα degrader 6 stems from its carefully engineered chemical structure, which imparts a bifunctional mechanism of action—receptor antagonism and degradation. While the term "bifunctional" is often associated with Proteolysis-Targeting Chimeras (PROTACs), which possess two distinct heads to bind a target and an E3 ligase, the functionality of a SERD like ERα degrader 6 is inherent to a single molecular scaffold. Its structure is designed to bind to ERα and induce a specific conformational change that renders the receptor unstable and marks it for destruction by the ubiquitin-proteasome system. tandfonline.com
Target Protein Binding Ligand for ERα
The core of ERα degrader 6 is built upon a tetrahydro-cyclopenta[c]quinoline (THC) scaffold. acs.orgfrontiersin.org This central structure serves as the primary ligand that binds to the ligand-binding pocket (LBP) of the estrogen receptor alpha. The binding mode of this scaffold was elucidated through X-ray crystallography, revealing key interactions within the hydrophobic LBP that are essential for its high-affinity binding. acs.orgrcsb.org The design intentionally omits the phenolic group common to many other ERα ligands, a modification aimed at improving metabolic stability and oral bioavailability in derivative compounds. acs.org
E3 Ubiquitin Ligase Recruitment Ligand
A critical distinction between a SERD like ERα degrader 6 and a PROTAC is the absence of a distinct, covalently linked E3 ubiquitin ligase-recruiting ligand. tandfonline.comwikipedia.org PROTACs function by physically bringing a specific E3 ligase to the target protein. In contrast, ERα degrader 6 does not recruit an E3 ligase in this manner. Instead, its binding to the ERα LBP induces a profound conformational change in the receptor protein. tandfonline.com This altered conformation exposes a degradation signal, or "degron," on the ERα surface. This newly exposed degron is then recognized by the cell's endogenous protein quality control machinery, which includes various E3 ubiquitin ligases. tandfonline.com
While the specific E3 ligase responsible for the degradation induced by ERα degrader 6 has not been definitively identified, several E3 ligases are known to be involved in ERα turnover, including MDM2, NEDD4, and members of the cullin RING ubiquitin ligase superfamily. nih.govmdpi.com Therefore, ERα degrader 6 does not carry its own E3 ligase ligand but rather subverts the natural cellular processes by making the ERα protein itself a substrate for these pre-existing ligases.
Role of the Chemical Linker in Modulating Ternary Complex Formation
The terminology of a "chemical linker" and "ternary complex" is specific to PROTACs, where the linker's function is to bridge the target protein and the E3 ligase. In the context of ERα degrader 6, the analogous structural feature is its side chain. This compound features a crucial azetidine (B1206935) side chain extending from the core scaffold. acs.orgfigshare.com
The function of this side chain is not to form a ternary complex but to directly influence the conformation of the ERα protein upon binding. Crystallographic data reveals that the basic nitrogen on the azetidine ring forms a critical ionic interaction with the aspartate 351 (Asp351) residue in the ERα LBP. acs.orgrcsb.org This interaction is a hallmark of potent SERDs. It physically displaces Helix 12 (H12), a key regulatory component of the receptor, preventing it from adopting the "agonist" conformation and instead promoting a conformation that is unstable and prone to degradation. oup.com Thus, the side chain is integral to the molecule's dual function as both an antagonist and a degrader.
Induced Proximity and E3 Ligase Engagement by ERα Degrader 6
The mechanism of ERα degrader 6 involves inducing the proximity of ERα to components of the ubiquitin-proteasome system, but this occurs through a different process than that of PROTACs. The engagement is a consequence of the drug-induced destabilization of the receptor, not the recruitment of a specific E3 ligase by the drug itself.
Specificity of E3 Ligase Recruitment
The engagement of an E3 ligase is driven by the cell's recognition of the improperly folded or unstable ERα-degrader complex. tandfonline.comnih.gov The specificity is therefore not determined by the drug molecule but by which of the cell's available E3 ligases are responsible for ERα homeostasis and quality control. Research on other SERDs suggests that the cell may utilize multiple E3 ligases to degrade the destabilized receptor. nih.gov For instance, the cullin RING ligase superfamily has been implicated in the degradation of nuclear receptors. nih.gov However, for ERα degrader 6 specifically, the precise identity of the engaged E3 ligase(s) remains an area for further investigation. The key mechanistic point is that the degrader modifies the target protein to make it recognizable to the existing cellular degradation machinery.
Biophysical Characterization of Ternary Complex Assembly
As ERα degrader 6 functions as a SERD, the relevant molecular interaction is a binary complex between the degrader and the ERα protein, rather than a ternary complex. The biophysical characteristics of this binary interaction have been defined by X-ray crystallography. The crystal structure of ERα degrader 6 in complex with the ERα ligand-binding domain was solved at a high resolution, providing a detailed view of the binding event (PDB ID: 6WOK). rcsb.orgwwpdb.org
The data shows that ERα degrader 6 settles into the ligand-binding pocket, where its core scaffold makes extensive hydrophobic contacts. The most critical interaction for its degrader function is the salt bridge formed between its azetidine side chain and the Asp351 residue of ERα. acs.orgrcsb.org This interaction sterically prevents Helix 12 from sealing the ligand-binding pocket, leading to its displacement and increased mobility. oup.com This disordered state of Helix 12 is a known trigger for receptor ubiquitination and subsequent proteasomal degradation. oup.com
Table 1: Crystallographic Data for ERα Degrader 6-ERα Complex
| Parameter | Value |
|---|---|
| PDB ID | 6WOK wwpdb.org |
| Method | X-RAY DIFFRACTION rcsb.org |
| Resolution | 2.31 Å rcsb.org |
| R-Value Work | 0.172 rcsb.org |
| R-Value Free | 0.250 rcsb.org |
Table 2: Key Molecular Interactions of ERα Degrader 6 with ERα (PDB: 6WOK)
| ERα Residue | Interaction Type | Interacting Moiety of ERα Degrader 6 |
|---|---|---|
| Asp351 | Ionic Interaction / Salt Bridge | Azetidine side chain acs.orgrcsb.org |
Ubiquitination of Estrogen Receptor Alpha
The degradation of Estrogen Receptor Alpha (ERα) initiated by a PROTAC, such as a representative ERα degrader 6, is fundamentally reliant on the Ubiquitin-Proteasome System (UPS). exonpublications.comfrontiersin.org This system is the primary pathway for regulated protein degradation in eukaryotic cells. PROTACs function by inducing the ubiquitination of the target protein, which acts as a molecular flag for its destruction. explorationpub.com Ubiquitination is a multi-step enzymatic process that attaches ubiquitin, a small regulatory protein, to a substrate protein. explorationpub.com
Mechanism of Polyubiquitin (B1169507) Chain Conjugation on ERα
The conjugation of a polyubiquitin chain onto ERα is a highly specific process orchestrated by the ERα degrader 6 PROTAC. This process begins with the formation of a ternary complex, which consists of the ERα protein, the PROTAC molecule, and an E3 ubiquitin ligase. nih.govacs.org The PROTAC molecule itself is composed of three parts: a ligand that binds to ERα, a ligand that recruits a specific E3 ligase, and a chemical linker that connects the two. tandfonline.com
Once the ternary complex is formed, the E3 ligase is brought into close proximity with the ERα protein. acs.org This proximity enables the E3 ligase to recruit a ubiquitin-conjugating enzyme (E2) that is loaded with an activated ubiquitin molecule. nih.gov The E2 enzyme then facilitates the transfer of the ubiquitin molecule to one or more lysine (B10760008) residues on the surface of the ERα protein. nih.govnih.gov This process is repeated to form a polyubiquitin chain on the ERα protein. nih.gov The degradation of ERα can be blocked by proteasome inhibitors like MG132, confirming the dependence on this pathway. acs.org
Several different E3 ligases can be recruited by ERα PROTACs, with the most common being Cereblon (CRBN), Von Hippel-Lindau (VHL), and Inhibitor of Apoptosis Proteins (IAPs). nih.govacs.orgsigmaaldrich.comfrontiersin.org The choice of E3 ligase can influence the degrader's efficiency and cellular specificity. nih.gov
Table 1: Examples of ERα PROTACs and their Recruited E3 Ligases
| PROTAC Name | Recruited E3 Ligase | Reference |
| Vepdegestrant (ARV-471) | Cereblon (CRBN) | nih.govaacrjournals.org |
| ERD-148 | Von Hippel-Lindau (VHL) | explorationpub.comresearchgate.net |
| PROTAC-B | Von Hippel-Lindau (VHL) | exonpublications.com |
| PROTAC-2 | SCFβ-trcp | exonpublications.com |
| SNIPER(ER) series | Inhibitor of Apoptosis Proteins (IAPs) | exonpublications.comsigmaaldrich.com |
Types of Ubiquitin Linkages Facilitating Degradation
The fate of the ubiquitinated protein is determined by the topology of the ubiquitin chain, specifically how the ubiquitin molecules are linked to each other. researchgate.net Ubiquitin itself has several lysine residues that can be used to form chains. For proteasomal degradation, the most well-established signal is a polyubiquitin chain where the ubiquitin molecules are linked via the lysine at position 48 (K48). frontiersin.orgmdpi.comexonpublications.com The formation of K48-linked chains on ERα robustly targets it for destruction by the proteasome. exonpublications.comexonpublications.com
In contrast, other types of linkages can have non-degradative roles. For instance, monoubiquitination and K63-linked polyubiquitin chains are often associated with protein stability and modulating the receptor's activity rather than its destruction. exonpublications.comexonpublications.comnih.gov Some research indicates that certain E3 ligases, particularly those from the IAP family, can assemble more complex or branched ubiquitin chains (e.g., K11/K48 or K48/K63) to signal for degradation. researchgate.net The primary mechanism for PROTAC-induced ERα degradation, however, remains the formation of K48-linked polyubiquitin chains. exonpublications.com
Table 2: Ubiquitin Linkage Types and Their Role in ERα Regulation
| Linkage Type | Primary Function for ERα | Reference |
| K48-linked Polyubiquitination | Signals for proteasomal degradation | mdpi.comexonpublications.com |
| K63-linked Polyubiquitination | Associated with protein stability and signaling | exonpublications.comexonpublications.com |
| Monoubiquitination | Confers receptor stability and modulates activity | exonpublications.comexonpublications.comnih.gov |
| Branched Chains (e.g., K11/K48, K48/K63) | Can also signal for proteasomal degradation, particularly with certain E3 ligases | researchgate.net |
Proteasomal Recognition and Catalytic Degradation of Ubiquitinated ERα
Once ERα is tagged with a K48-linked polyubiquitin chain, it is recognized by the 26S proteasome. researchgate.net The 26S proteasome is a large, multi-protein complex responsible for degrading unneeded or damaged proteins. oup.com It consists of a 20S catalytic core and one or two 19S regulatory particles. frontiersin.orgoup.com
The 19S regulatory particle recognizes and binds to the polyubiquitin chain on ERα. frontiersin.org This subunit then deubiquitinates the protein, unfolds it in an ATP-dependent process, and translocates the unfolded polypeptide chain into the central chamber of the 20S catalytic core. frontiersin.orgoup.com Inside the 20S core, the ERα protein is cleaved into small peptides by the proteasome's catalytic subunits. researchgate.net These small peptides are then released and can be further broken down into individual amino acids by other cellular peptidases.
Iterative Nature of ERα Degradation by PROTACs
A defining characteristic of PROTACs, including ERα degrader 6, is their catalytic mode of action. frontiersin.orgprotacerdegraders.com Unlike traditional inhibitors that bind to a target protein in a 1:1 stoichiometric ratio, a single PROTAC molecule can trigger the degradation of multiple target protein molecules. protacerdegraders.com
After the ubiquitinated ERα is engaged by the proteasome for degradation, the PROTAC molecule is released from the ternary complex. nih.govacs.org Now free, the PROTAC can bind to another ERα protein and another E3 ligase, initiating a new cycle of ternary complex formation, ubiquitination, and subsequent degradation. protacerdegraders.com This iterative process allows for sustained degradation of ERα at sub-stoichiometric concentrations of the degrader, which contributes to their high potency and efficacy. tandfonline.com
Preclinical Efficacy and Biological Impact of Erα Degrader 6
In Vitro Assessment of ERα Degradation Efficacy
The initial characterization of ERα degrader 6 involved a series of in vitro experiments to determine its potency and kinetics in degrading the ERα protein in relevant cancer cell models.
Concentration-Dependent ERα Depletion in Estrogen Receptor Positive Cell Lines
The efficacy of ERα degrader 6 in reducing ERα protein levels was evaluated in various estrogen receptor-positive breast cancer cell lines, including MCF-7 and T47D. Studies have shown that similar proteolysis-targeting chimeras (PROTACs) can induce dose-dependent degradation of ERα. For instance, a nucleic acid-conjugated PROTAC, ERE-PROTAC, demonstrated a dose-dependent degradation of ERα in MCF-7 cells, with a half-maximal degradation concentration (DC50) of less than 5 μM. acs.org Similarly, in T47D cells, ERE-PROTAC also successfully degraded ERα in a dose-dependent manner. acs.orgnih.gov Another oral SERD, camizestrant (B1654347), also showed concentration-dependent inhibition of ERα expression in MCF7 cells. aacrjournals.org
| Cell Line | Compound | Effect | DC50 |
|---|---|---|---|
| MCF-7 | ERE-PROTAC | Dose-dependent ERα degradation | <5 µM |
| T47D | ERE-PROTAC | Dose-dependent ERα degradation | Not Specified |
| MCF-7 | Camizestrant | Concentration-dependent ERα inhibition | Not Specified |
Time-Dependent Degradation Kinetics of ERα
The kinetics of ERα degradation induced by novel degraders are a critical aspect of their preclinical evaluation. In studies with ERE-PROTAC, the maximum degradation of ERα in MCF-7 cells treated with a 5 μM concentration was achieved after 4 hours of treatment. acs.orgnih.gov Similarly, the oral PROTAC ER degrader vepdegestrant (ARV-471) demonstrated rapid ERα degradation, reducing protein levels by over 80% within 4 hours in MCF7 cells at a concentration of 100 nmol/L. aacrjournals.org Another PROTAC, W2, showed significant ERα protein level decrease at 3 hours, reaching the lowest point at 18 hours in MCF-7 cells. rsc.org These findings highlight that the degradation process is both rapid and sustained over time.
| Compound | Cell Line | Concentration | Time to Max Degradation/Significant Effect | % Degradation |
|---|---|---|---|---|
| ERE-PROTAC | MCF-7 | 5 µM | 4 hours | Maximum degradation reached |
| Vepdegestrant (ARV-471) | MCF-7 | 100 nmol/L | 4 hours | >80% |
| W2 | MCF-7 | 10 µM | 18 hours (lowest point) | Not Specified |
Comparative Degradation Potency against Wild-Type and Mutant ERα Isoforms
A significant challenge in endocrine therapy is the emergence of resistance due to mutations in the ESR1 gene, which encodes ERα. researchgate.net Therefore, the ability of new degraders to effectively target both wild-type (WT) and mutant forms of the receptor is crucial. Several next-generation SERDs and PROTACs have demonstrated efficacy against clinically relevant ERα mutations, such as Y537S and D538G. researchgate.netmdpi.com For example, vepdegestrant (ARV-471) was found to be equivalently potent against both wild-type and clinically relevant ERα mutants. aacrjournals.org Similarly, the compound ERD-148 was shown to be more potent than fulvestrant (B1683766) in downregulating both wild-type and mutant ERα expression in cell lines. scienceopen.com Camizestrant also demonstrated the ability to inhibit the proliferation of both WT and Y537S ERα-expressing MCF7 cells. aacrjournals.org These findings suggest that novel degraders can overcome resistance mechanisms mediated by ESR1 mutations.
| Compound | ERα Status | Effect | Cell Line Models |
|---|---|---|---|
| Vepdegestrant (ARV-471) | Wild-Type & Mutant (Y537S, D538G) | Equivalent degradation potency | Multiple ER+ cell lines |
| ERD-148 | Wild-Type & Mutant (Y537S, D538G) | More potent than fulvestrant in downregulation | MCF-7 cells |
| Camizestrant | Wild-Type & Mutant (Y537S) | Inhibited proliferation | MCF-7 cells |
Cellular Phenotypic Consequences of ERα Degrader 6 Treatment
The degradation of ERα by targeted therapies is expected to translate into specific cellular effects, primarily the inhibition of cancer cell growth and the modulation of gene expression programs controlled by the estrogen receptor.
Antiproliferative Activity in Estrogen Receptor Positive Cellular Models
The primary goal of ERα degradation is to inhibit the proliferation of ER-dependent cancer cells. Numerous studies have demonstrated the potent antiproliferative activity of ERα degraders. For instance, the PROTAC ER degrader ERD-148 was effective against both wild-type and estrogen-independent ESR1-mutated MCF-7 cells. scienceopen.com Another compound, ERX-11, showed IC50 values between 250 and 500 nM for growth inhibition of ERα+ cells and was equally potent against both wild-type and mutant forms of ERα. sci-hub.se Similarly, camizestrant induced significant antiproliferation activity in both ESR1 wild-type and mutant breast cancer cell lines. aacrjournals.orgnih.gov
Modulation of ERα-Regulated Transcriptional Programs
ERα is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in cell proliferation and survival. mdpi.comfrontiersin.org Degradation of ERα is therefore expected to suppress these transcriptional programs. Studies on compounds like camizestrant have shown that it modulates ER-regulated gene expression. nih.gov Elacestrant (B1663853), another ERα degrader, has been shown to block the activity of E2-regulated genes associated with breast cancer cell growth. mdpi.com The regulation of ERα target genes is a key mechanism by which these degraders exert their anticancer effects. mdpi.comfrontiersin.org
Impact on Cell Cycle Dynamics in Preclinical Models.
Currently, there is no publicly available research data detailing the specific impact of ERα degrader 6 (identified as stERAP-6 in research literature) on cell cycle dynamics in preclinical models. Therefore, its effects on cell cycle phases (e.g., G1, S, G2, M), checkpoints, and related proteins have not been characterized.
In Vivo Preclinical Studies of ERα Degrader 6.
In vivo studies have been conducted to evaluate the anti-tumor efficacy of ERα degrader 6 (stERAP-6). These studies have primarily utilized xenograft models of human ERα-positive breast cancer to assess its ability to inhibit tumor growth.
Evaluation of Tumor Growth Inhibition in Xenograft Models.
The in vivo efficacy of stERAP-6 was assessed in KPL-3C xenograft mouse models. nih.gov Intraperitoneal administration of stERAP-6 resulted in significant, dose-dependent inhibition of estradiol (B170435) (E2)-induced tumor growth. nih.gov Daily treatment with stERAP-6 led to substantial tumor growth inhibition (TGI). nih.gov Furthermore, weekly administration of stERAP-6 also produced significant inhibition of tumor growth over a 35-day period. nih.gov These findings suggest that stERAP-6 exhibits sustained inhibitory effects on E2-induced breast cancer growth in vivo. nih.gov
| Treatment Group | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| stERAP-6 (1.4 mg/kg) | Daily, Intraperitoneal | 28 days | 101.6% |
| stERAP-6 (14 mg/kg) | Daily, Intraperitoneal | 28 days | 95.0% |
| stERAP-6 (1.4 mg/kg) | Every 4 days, Intraperitoneal | 28 days | 103.7% |
| stERAP-6 (14 mg/kg) | Every 4 days, Intraperitoneal | 28 days | 103.3% |
| stERAP-6 (1 mg/kg) | Weekly, Intravenous | 35 days | 50.8% |
| stERAP-6 (3 mg/kg) | Weekly, Intravenous | 35 days | 72.4% |
| stERAP-6 (10 mg/kg) | Weekly, Intravenous | 35 days | 96.1% |
| stERAP-6 (1 mg/kg) | Daily, Intravenous | 35 days | 68.4% |
| stERAP-6 (3 mg/kg) | Daily, Intravenous | 35 days | 86.1% |
| stERAP-6 (10 mg/kg) | Daily, Intravenous | 35 days | 92.1% |
Efficacy in Models Exhibiting Endocrine Therapy Resistance.
The preclinical evaluation of stERAP-6 was conducted in models where tumor growth was induced by estradiol, which is a common approach to model endocrine-sensitive disease. nih.gov While many newer ERα degraders are specifically tested in models with acquired resistance, such as those harboring ESR1 mutations, the available studies on stERAP-6 focus on its ability to counteract estrogen-driven proliferation. scienceopen.comvhio.net The significant tumor growth inhibition observed in these E2-stimulated models indicates a potent anti-estrogenic activity. nih.gov However, specific data on the efficacy of stERAP-6 in preclinical models explicitly designed to represent resistance to other endocrine therapies (like tamoxifen (B1202) or aromatase inhibitors) is not detailed in the available literature.
Mechanisms of Resistance and Rational Combination Strategies for Erα Degrader 6
Analysis of Acquired Resistance Mechanisms to Prior ERα-Targeted Therapies in Preclinical Settings.
Acquired resistance to endocrine therapies is a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. medchemexpress.com Preclinical models have been instrumental in elucidating the molecular underpinnings of this resistance, which primarily involve the reactivation of ERα signaling or the activation of alternative survival pathways.
A primary mechanism of acquired resistance, particularly to aromatase inhibitors (AIs), is the development of mutations in the ESR1 gene, which encodes ERα. These mutations, most commonly found in the ligand-binding domain (LBD) of the receptor, lead to constitutive, ligand-independent activation of ERα.
Preclinical studies have demonstrated that common ESR1 mutations, such as Y537S and D538G, result in an ERα protein that can activate gene transcription even in the absence of estrogen. This renders therapies that work by depleting estrogen, like AIs, ineffective. While selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) may still have some activity, their efficacy is often diminished in the presence of these mutations. In preclinical models, the Y537S mutation has been shown to confer resistance to tamoxifen.
The emergence of these mutations is a key driver of disease progression after initial endocrine therapy. It is estimated that ESR1 mutations are present in up to 40% of patients with metastatic ER+ breast cancer who have been previously treated with AIs.
Beyond direct alterations to ERα, resistance to endocrine therapies can also arise from the activation of bypass signaling pathways that promote cell survival and proliferation independently of or in concert with ERα signaling. medchemexpress.com Preclinical research has identified several key compensatory pathways:
PI3K/AKT/mTOR Pathway: This is one of the most frequently altered pathways in ER+ breast cancer. Activation of this pathway, often through mutations in the PIK3CA gene, can lead to ligand-independent phosphorylation and activation of ERα. medchemexpress.com This crosstalk allows cancer cells to circumvent the effects of endocrine blockade.
Receptor Tyrosine Kinase (RTK) Pathways: Overexpression or activation of RTKs such as EGFR, HER2, and IGF-1R can drive resistance. medchemexpress.com These receptors can activate downstream pathways like MAPK and PI3K/AKT, which in turn can phosphorylate and activate ERα, leading to endocrine resistance. medchemexpress.com
Cell Cycle Machinery: Dysregulation of cell cycle components, particularly the overexpression of cyclin D1 and the activation of cyclin-dependent kinases 4 and 6 (CDK4/6), is another critical resistance mechanism. The ERα pathway and the cyclin D1-CDK4/6 axis are intricately linked, and hyperactivity of the latter can drive proliferation despite ERα blockade.
These resistance mechanisms highlight the complexity of endocrine therapy failure and underscore the need for novel therapeutic agents that can overcome these challenges.
Emergence of ESR1 Mutations and Their Impact on ERα Activity.
ERα Degrader 6 Activity in Preclinical Resistance Models.
Next-generation oral selective ERα degraders (SERDs) are designed to potently and comprehensively antagonize and degrade the ERα protein, offering a promising strategy to overcome the resistance mechanisms outlined above.
A key advantage of next-generation oral SERDs is their demonstrated efficacy in preclinical models harboring ESR1 mutations. Unlike AIs, these degraders directly target the ERα protein for degradation, irrespective of its mutational status.
Preclinical studies with compounds like camizestrant (B1654347) and elacestrant (B1663853) have shown potent inhibition of proliferation and robust ERα degradation in cell lines with common ESR1 mutations, including Y537S and D538G. In xenograft models derived from patients with ESR1-mutant tumors, these oral SERDs have demonstrated significant antitumor activity as single agents. For instance, vepdegestrant (ARV-471) has shown greater than 90% ER degradation in vivo and significant tumor growth inhibition in models with the Y537S mutation.
The table below summarizes the preclinical activity of representative next-generation oral SERDs against ESR1-mutated models.
| Compound | Preclinical Model | Key Findings |
| Camizestrant (AZD9833) | ESR1-mutant (Y537S, D538G) cell lines and patient-derived xenografts (PDXs) | Potent binding to mutant ERα, induction of ER degradation, and significant antiproliferative activity. |
| Elacestrant (RAD1901) | In vitro and in vivo models with ESR1 mutations | Dose-dependent ERα degradation and inhibition of tumor growth in models with ESR1 mutations. |
| Vepdegestrant (ARV-471) | Wild-type and ESR1-mutant (Y537S) breast cancer models | Superior in vivo ER degradation (≥90%) and tumor growth inhibition compared to fulvestrant (B1683766). |
| Giredestrant (GDC-9545) | ESR1 Y537S mutant PDX model | Promoted tumor regression as a single agent at low doses. |
In addition to their activity in models with primary resistance due to ESR1 mutations, next-generation oral SERDs have shown the ability to overcome acquired resistance to other endocrine therapies in preclinical settings. For example, in models of tamoxifen-resistant breast cancer, these agents can effectively degrade ERα and inhibit tumor growth. The compound OP-1074 demonstrated significant antitumor activity in a tamoxifen-resistant MCF7/HER2/neu cell line model. This suggests that by potently eliminating the ERα protein, these degraders can shut down the primary driver of proliferation even when other mechanisms of resistance have developed.
Efficacy against ESR1-Mutated Estrogen Receptors in Preclinical Models.
Preclinical Combination Strategies with ERα Degrader 6.
Given the complex and multifactorial nature of endocrine resistance, combination therapies are a key strategy to improve outcomes. Preclinical studies have explored combining next-generation oral SERDs with inhibitors of key compensatory pathways, with promising results.
The most extensively studied combinations involve pairing oral SERDs with CDK4/6 inhibitors. In preclinical models, the combination of an oral SERD (like camizestrant or vepdegestrant) with a CDK4/6 inhibitor (like palbociclib) has demonstrated synergistic antitumor activity in both endocrine-sensitive and resistant models, including those with ESR1 mutations. This combination leads to more profound cell cycle arrest and tumor regression than either agent alone.
Combinations with inhibitors of the PI3K/AKT/mTOR pathway have also shown significant promise. In preclinical models, combining an oral SERD with a PI3K inhibitor (like alpelisib) or an mTOR inhibitor (like everolimus) can overcome resistance driven by this pathway. Interestingly, the antitumor activity of these combinations has been observed to be independent of the PI3K pathway mutation status in some studies. Triple combinations of an oral SERD, a CDK4/6 inhibitor, and a PI3K/AKT/mTOR pathway inhibitor have shown even greater antitumor activity in preclinical models of resistant breast cancer.
The table below summarizes key preclinical combination strategies involving next-generation oral SERDs.
| Combination | Preclinical Model | Key Findings |
| Oral SERD + CDK4/6 Inhibitor (e.g., Palbociclib) | ESR1 wild-type and mutant xenograft tumors | Synergistic antitumor activity and delayed tumor growth. |
| Oral SERD + PI3Kα Inhibitor (e.g., Alpelisib) | Models of CDK4/6 inhibitor and/or endocrine therapy progression | Increased antitumor activity, independent of PI3K pathway mutation status. |
| Oral SERD + mTOR Inhibitor (e.g., Everolimus) | D538G ESR1 mutant, PIK3CA mutant PDX model | Delayed tumor growth compared to monotherapy; oral SERD blocked feedback activation of AKT. |
| Oral SERD + AKT Inhibitor (e.g., Capivasertib) | Models of CDK4/6 inhibitor and/or endocrine therapy progression | Increased antitumor activity. |
| Triple Combination (Oral SERD + CDK4/6i + PI3K/AKT/mTORi) | Models of progression on dual therapy | Further increased antitumor activity. |
These preclinical findings provide a strong rationale for the ongoing clinical investigation of these combination strategies in patients with advanced ER+ breast cancer.
Concurrent Targeting of PI3K/AKT/mTOR Pathways in Preclinical Research.
Hypothetical Mechanisms of Potential Acquired Resistance to ERα Degrader 6
Despite the enhanced efficacy of next-generation SERDs like ERα degrader 6, the potential for acquired resistance remains a concern. Understanding these potential mechanisms is crucial for developing subsequent lines of therapy.
ESR1 Gene Alterations: While ERα degrader 6 is effective against common ESR1 ligand-binding domain (LBD) mutations that confer resistance to aromatase inhibitors, it is conceivable that novel, secondary mutations within the ESR1 gene could emerge under the selective pressure of the drug. nih.govnih.gov These could potentially alter the drug-binding site or stabilize the ERα protein, hindering its degradation. Furthermore, rare ESR1 fusions that result in the loss of the LBD could confer resistance to LBD-targeting agents, including ERα degrader 6. nih.govnih.gov
Upregulation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependence on ER signaling. Potential pathways that could be upregulated to drive resistance to ERα degrader 6 include:
RAS-MAPK Pathway: Alterations in genes such as KRAS, BRAF, or loss of NF1 can lead to the activation of the MAPK pathway, promoting cell proliferation independently of ER. mdpi.com
Receptor Tyrosine Kinases (RTKs): Overexpression or activating mutations of RTKs like HER2, EGFR, or FGFR could provide alternative growth signals. mdpi.comhematologyandoncology.net
Alterations in the Ubiquitin-Proteasome System: Since ERα degrader 6 functions by targeting the ERα protein for degradation via the ubiquitin-proteasome system, alterations in the components of this machinery could theoretically lead to resistance. springermedizin.de Mutations or altered expression of specific E3 ligases or deubiquitinating enzymes could impair the efficient degradation of the ERα-degrader complex.
Loss of ERα Expression: Although less common, a complete loss of ERα expression is a definitive mechanism of resistance to any ER-targeted therapy. hematologyandoncology.net This can occur through epigenetic modifications like promoter methylation. hematologyandoncology.net
Structure Activity Relationships and Rational Design Paradigms for Erα Degraders
General Principles of PROTAC Degrader Design and Optimization
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, ERα), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govtandfonline.com The fundamental principle of PROTAC action is to bring the target protein into close proximity with an E3 ligase, facilitating the transfer of ubiquitin to the target protein. nih.gov This polyubiquitination marks the protein for degradation by the 26S proteasome. nih.gov
The optimization of PROTACs is a multifactorial process. Key parameters that require careful tuning include the binding affinities of the two ligands, the length, composition, and attachment points of the linker, and the choice of the E3 ligase to be recruited. nih.govexplorationpub.com An effective PROTAC must facilitate the formation of a stable and productive ternary complex between ERα, the degrader, and the E3 ligase. biorxiv.org
Influence of Ligand Structural Modifications on ERα Binding and Degradation Potency
The choice and modification of the ERα-binding ligand are critical for the potency and selectivity of the degrader. The ligand must possess sufficient affinity for ERα to ensure target engagement. For instance, the design of some ERα PROTACs has started from the scaffold of known ER modulators like raloxifene (B1678788). scienceopen.com Structural modifications to the ERα ligand can significantly impact degradation efficacy. For example, substituting the piperidine (B6355638) ring of raloxifene with an N,N-diethylamino group, similar to tamoxifen (B1202), can expose a suitable vector for linker attachment. rsc.org
Furthermore, modifications to the ERα ligand can influence the conformation of the receptor, which in turn affects its susceptibility to degradation. Some selective estrogen receptor degraders (SERDs) function by inducing a conformational change in ERα that promotes its degradation. unimi.it Covalent SERDs have also been developed, which form a covalent bond with specific residues in the ERα ligand-binding pocket, leading to a unique antagonist conformation that drives degradation. nih.gov
The following table summarizes the degradation potency of ARV-471, a notable ERα degrader, in various cell lines.
| Cell Line | ERα Status | DC₅₀ (nM) |
| MCF-7 | Wild-type | ~2 |
| T47D | Wild-type | ~2 |
| MCF-7 Y537S | Mutant | ~2 |
| MCF-7 D538G | Mutant | ~2 |
This table presents data on the half-maximal degradation concentration (DC₅₀) of ARV-471 in different breast cancer cell lines, including those with common ERα mutations. The data indicates that ARV-471 is potent at degrading both wild-type and mutant forms of ERα. doi.org
Impact of Linker Design on Ternary Complex Stability and Degradation Efficiency
The linker is not merely a passive spacer but plays a crucial role in determining the efficacy of a PROTAC. The length, rigidity, and chemical composition of the linker dictate the geometry of the ternary complex and, consequently, its stability and productive ubiquitination. nih.gov An optimal linker allows for favorable protein-protein interactions between ERα and the E3 ligase. sci-hub.se
Studies have shown that linker length has a significant impact on degradation potency. For some ERα PROTACs, a 16-atom linker was found to be more effective than a 12-atom linker, even though both had similar binding affinities for ERα. explorationpub.com This highlights that optimal ternary complex formation is not solely dependent on ligand binding. The chemical composition, such as the inclusion of polyethylene (B3416737) glycol (PEG) units, can influence the solubility and cell permeability of the PROTAC. explorationpub.com The rigidity of the linker can also be modulated to pre-organize the PROTAC into a conformation conducive to ternary complex formation.
The development of ERD-148, a potent ERα degrader, illustrates the subtle but critical role of linker composition. ERD-148 differs from a related compound, ERD-308, by the substitution of an oxygen atom in the linker with a carbon atom, resulting in a more hydrophobic alkyl linker. scienceopen.com This seemingly minor change led to improved degradation of both unphosphorylated and phosphorylated forms of ERα. rsc.org
Modulation of E3 Ligase Ligand for Enhanced Degrader Potency and Selectivity
Over 600 E3 ligases are present in human cells, but PROTAC development has predominantly focused on recruiting a select few, most notably von Hippel-Lindau (VHL) and Cereblon (CRBN). doi.orgmdpi.com The choice of E3 ligase can significantly affect degradation potency and selectivity. biorxiv.org For instance, in the development of some ERα degraders, VHL-based PROTACs demonstrated significant degradation, while CRBN-based counterparts were ineffective. frontiersin.org
The affinity of the E3 ligase ligand can also be tuned. Interestingly, a very high affinity for the E3 ligase does not always translate to better degradation. In some cases, a weaker binding E3 ligase ligand has resulted in more potent degradation, suggesting that rapid dissociation and catalytic turnover may be important. mdpi.com Furthermore, some E3 ligase ligands are bioactive on their own, and this can be leveraged to achieve synergistic effects. For example, using a pan-IAP antagonist as the E3 ligase ligand in an ERα degrader was shown to not only degrade ERα but also induce tumor cell death through TNFα-dependent pathways. biorxiv.org
The table below shows a comparison of ERα degraders based on different E3 ligase ligands.
| ERα Ligand | E3 Ligase Ligand | Linker Type | Resulting Degrader | Key Finding |
| Raloxifene Analog | VHL | PEG-based | ERD-148 | Potent degradation of wild-type and mutant ERα. scienceopen.com |
| Endoxifen | pan-IAP antagonist | Not specified | pan-IAP/ERα-CIDE | Induces TNFα-dependent cell death in addition to ERα degradation. biorxiv.org |
| Estradiol (B170435) | VHL | Not specified | Compound 8 (GSK) | Demonstrated ERα degradation activity. rsc.org |
| AZD9496 | VHL | Not specified | Compound 10 (AstraZeneca) | Achieved 100% degradation of ERα at 0.3 nM. rsc.org |
This table provides examples of ERα PROTACs developed with different E3 ligase ligands, highlighting the versatility of this approach.
Strategies for Achieving Broad-Spectrum ERα Degradation, including Mutant Forms
A significant challenge in endocrine therapy is the emergence of mutations in the ERα gene (ESR1), particularly in the ligand-binding domain (LBD), which can lead to ligand-independent activation and drug resistance. nih.govnih.gov A key advantage of the degrader approach is the potential to eliminate the entire ERα protein, including mutant forms. doi.org
PROTACs like ARV-471 have demonstrated the ability to effectively degrade common ERα mutants such as Y537S and D538G. doi.orgsci-hub.se This is a crucial feature for overcoming acquired resistance in patients. The ability to degrade these mutants is often dependent on the specific design of the degrader, including the choice of ERα ligand and linker. For example, some SERDs are less effective at degrading certain ERα mutants compared to the wild-type protein. windows.net
To circumvent resistance mechanisms associated with the LBD, researchers are exploring strategies to target other functional domains of ERα. One novel approach involves targeting the DNA-binding domain (DBD) of ERα. nih.gov A PROTAC was designed using an estrogen response element (ERE), a DNA sequence that naturally binds to the ERα DBD, as the targeting ligand. nih.govacs.org This ERE-PROTAC was shown to successfully induce the degradation of ERα, offering a potential strategy to overcome resistance due to LBD mutations. nih.gov
Another innovative strategy targets the coactivator binding site (CBS) on ERα. acs.org By developing a PROTAC that binds to the CBS, it is possible to disrupt ERα's transcriptional activity and induce its degradation, even in the context of LBD mutations that confer ligand-independent activity. acs.org A first-in-class PROTAC targeting the CBS, CP03, has shown potent and selective ERα degradation and antiproliferative effects in both wild-type and mutant ERα cell lines. acs.org These approaches highlight the potential of targeting alternative domains to develop next-generation ERα degraders.
Advanced Methodologies for Characterizing Erα Degrader 6 Research
High-Throughput Screening and Quantitative Degradation Assays
High-throughput screening (HTS) serves as a foundational method for the discovery of novel selective estrogen receptor downregulators (SERDs). researchgate.net These assays are designed to rapidly assess the ability of large compound libraries to induce the degradation of ERα. HTS can be performed using various platforms, including those that measure intracellular ERα levels, to identify initial hit compounds. researchgate.net
Following initial screening, quantitative degradation assays are crucial for characterizing the potency and efficacy of ERα degraders. Western blotting is a standard technique used to quantify the dose-dependent reduction of ERα protein levels in cancer cell lines like MCF-7 and T47D after treatment with a degrader. acs.orgmdpi.comaacrjournals.org For instance, a study on an ERE-PROTAC demonstrated dose-dependent ERα degradation in MCF-7 cells, with a half-maximal degradation concentration (DC50) of less than 5 µM. acs.org Similarly, vepdegestrant (ARV-471) showed a dose-dependent decrease in ERα levels across five different breast cancer cell lines. aacrjournals.org
To determine the kinetics of degradation, time-course experiments are performed. These studies measure the rate at which the degrader reduces ERα levels. For example, vepdegestrant was found to degrade over 80% of ERα within 4 hours in MCF7 cells. aacrjournals.org Furthermore, to confirm that the degradation is mediated by the ubiquitin-proteasome system, cells are co-treated with a proteasome inhibitor, such as MG132 or bortezomib, which should block the degradation of ERα. acs.orgnih.govmdpi.com This was demonstrated for an ERE-PROTAC where co-incubation with MG132 prevented ERα degradation. acs.org
Quantitative whole-cell immunofluorescence assays offer another method to measure the dose-dependent decrease of ERα, providing both quantification (DC50 and Dmax) and visualization of protein reduction within the cell. aacrjournals.org
Biophysical Techniques for Ternary Complex Formation Assessment
The formation of a stable ternary complex, consisting of the degrader, the target protein (ERα), and an E3 ligase, is a critical step for effective protein degradation. tandfonline.comresearchgate.net Several biophysical techniques are employed to characterize the formation, stability, and kinetics of this complex.
Surface Plasmon Resonance (SPR) is a powerful technique used to measure the binding affinity (Kd) and the half-life (T1/2) of the ternary complex. biorxiv.org In a typical SPR assay, ERα is immobilized on a sensor chip, followed by the injection of the degrader and then the E3 ligase to measure the formation and dissociation of the ternary complex. biorxiv.org Studies have shown a strong correlation between the affinity and half-life of the ternary complex and the potency and extent of cellular ERα degradation. biorxiv.org
X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the degrader-bound ternary complex. tandfonline.comrsc.org These structural insights are invaluable for understanding the specific molecular interactions that stabilize the complex and can guide the structure-based design of more potent and selective degraders. rsc.org
Proteome-Wide Quantitative Profiling of Protein Degradation
To assess the selectivity of an ERα degrader, proteome-wide quantitative profiling techniques are utilized. Tandem mass tag (TMT) based proteomics allows for the simultaneous identification and quantification of thousands of proteins in cells treated with the degrader. aacrjournals.org This approach can confirm that the intended target, ERα (encoded by the ESR1 gene), is the most significantly downregulated protein, while also identifying any potential off-target effects on other proteins. aacrjournals.org For example, a TMT proteomic profile of MCF7 cells treated with vepdegestrant showed that ERα was the most quantitatively and statistically significantly decreased protein. aacrjournals.org
This comprehensive analysis ensures that the degrader exhibits a high degree of selectivity for ERα, which is a crucial characteristic for a therapeutic agent.
Advanced Live-Cell Imaging Techniques for Tracking Intracellular ERα Dynamics and Degradation
Advanced live-cell imaging techniques provide real-time visualization of ERα dynamics and degradation within living cells. Confocal laser scanning microscopy (CLSM) is frequently used to observe the subcellular localization and abundance of ERα. mdpi.comnih.gov By tagging ERα with a fluorescent protein like GFP (Green Fluorescent Protein), researchers can track its movement and degradation in response to degrader treatment. nih.govnih.gov
For instance, live-cell imaging has been used to show that in the absence of a ligand, ERα can shuttle between the cytoplasm and the nucleus. nih.gov Upon treatment with a degrader, the fluorescence signal of GFP-ERα diminishes, providing a visual and quantifiable measure of degradation over time. nih.gov Some studies have also utilized near-infrared (NIR) fluorophores conjugated to degraders to simultaneously track the drug and its therapeutic effect. mdpi.com Surface-enhanced Raman scattering (SERS) mapping using antibody-conjugated gold nanoparticles is another innovative technique to characterize ERα expression and the effect of degraders at a single-cell level. rsc.org
Comprehensive Genomic and Transcriptomic Analyses in Response to ERα Degradation
To understand the downstream functional consequences of ERα degradation, comprehensive genomic and transcriptomic analyses are performed. RNA sequencing (RNA-seq) is a powerful tool to assess changes in the expression of ERα target genes following treatment with a degrader. nih.govscienceopen.com The downregulation of well-known ERα target genes, such as PGR (progesterone receptor) and GREB1, serves as a key indicator of the degrader's antagonistic activity. aacrjournals.orgnih.gov
For example, treatment of MCF7 or CAMA-1 cells with the degrader camizestrant (B1654347) led to a significant reduction in the RNA expression of ERα target genes. nih.gov These analyses provide a global view of the cellular response to ERα degradation and help to confirm the on-target mechanism of action of the degrader. scienceopen.com
Application of Genetic Perturbation Techniques (e.g., CRISPR-Cas9) for Mechanistic Elucidation
Genetic perturbation techniques, particularly CRISPR-Cas9, are invaluable tools for dissecting the molecular mechanisms underlying a degrader's activity. nih.govannualreviews.org CRISPR-Cas9 can be used to create cell lines with specific genetic modifications, such as knocking out the gene encoding the E3 ligase that the degrader is designed to recruit. biorxiv.org If the degrader's activity is dependent on that specific E3 ligase, its ability to degrade ERα will be abolished in the knockout cells, thus confirming the ligase's role in the mechanism of action.
Future Directions and Persistent Challenges in Erα Degrader Research
Exploration of Novel E3 Ubiquitin Ligases for ERα Degradation
A critical component of a PROTAC is the moiety that recruits an E3 ubiquitin ligase, the cellular machinery responsible for tagging the target protein for destruction. frontiersin.org The vast majority of current ERα PROTACs in development, including the clinical candidate Vepdegestrant (ARV-471), utilize ligands for the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases. rsc.orgfrontiersin.org
The heavy reliance on these two E3 ligases presents several challenges:
Tissue Expression and Resistance: The expression levels of VHL and CRBN can vary between different tissues and tumor types. Low expression in a target tumor could limit the efficacy of a PROTAC, and downregulation of these ligases is a potential mechanism of acquired resistance. mdpi.comresearchgate.net
Toxicity: As VHL and CRBN are ubiquitously expressed, there is a risk of on-target, off-tissue toxicities. frontiersin.orgfrontiersin.org
To address these limitations, research is actively focused on discovering ligands for alternative E3 ligases. mdpi.comresearchgate.net There are over 600 E3 ligases in the human genome, offering a vast landscape of possibilities. nih.gov Efforts are underway to develop PROTACs that recruit other ligases such as the inhibitor of apoptosis proteins (IAP) and mouse double minute 2 homolog (MDM2). frontiersin.orgtandfonline.com For instance, IAP-based PROTACs have shown promise in degrading other cancer-related proteins, and this technology could be adapted for ERα. mdpi.comtandfonline.com The development of tissue-specific or tumor-selective E3 ligase recruiters is a key goal to enhance the therapeutic window of ERα degraders. frontiersin.orgresearchgate.net
Comprehensive Assessment of Off-Target Degradation in Preclinical Systems
A significant hurdle in the development of PROTACs is ensuring their specificity. While designed to degrade ERα, there is a potential for off-target degradation of other proteins, which could lead to unforeseen toxicities. Comprehensive and unbiased assessment of the entire proteome is crucial in preclinical development.
Advanced proteomic techniques are being employed to address this:
Unbiased Mass Spectrometry: Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) allow for the quantification of thousands of proteins simultaneously. This enables a global view of protein level changes following treatment with an ERα degrader, revealing any unintended degradation events.
Photoaffinity Labeling: This technique can help identify direct binding partners of the PROTAC molecule within the cell, providing insights into potential off-targets.
These assessments are critical to select degrader candidates with the highest specificity for ERα before they advance to clinical trials. The goal is to create a detailed "degradome" profile for each lead compound.
Delineating the Interplay between PROTAC-Mediated Degradation and Endogenous Protein Quality Control Pathways
PROTACs co-opt the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS). nih.gov The efficiency of a PROTAC is therefore intrinsically linked to the health and capacity of the cell's protein quality control (PQC) pathways.
Key areas of investigation include:
UPS Capacity: The rate of PROTAC-induced degradation is dependent on the availability and function of the components of the UPS, including ubiquitin itself, E1 activating enzymes, E2 conjugating enzymes, and the proteasome. biorxiv.org Overloading this system could potentially lead to cellular stress and affect the degradation of other endogenous proteins.
Autophagy: The relationship between PROTACs and autophagy, another major cellular degradation pathway, is an emerging area of research. It is possible that the two pathways could compensate for each other or that PROTAC-induced cellular stress might activate autophagy.
Chaperone Proteins: The role of heat shock proteins and other chaperones in the recognition and degradation of misfolded proteins is well-established. Their involvement in the PROTAC-mediated degradation of ERα is an area that requires further clarification. nih.gov
Understanding this interplay is vital for predicting efficacy and potential resistance mechanisms. For example, tumor cells with a compromised UPS may be less sensitive to PROTAC-based therapies.
Identification and Validation of Preclinical Biomarkers for Response and Resistance
To optimize the clinical application of ERα degraders, it is essential to identify biomarkers that can predict which patients are most likely to respond and to understand the mechanisms of resistance when it occurs.
| Biomarker Category | Potential Biomarkers | Rationale |
| Predictive of Response | ESR1 mutation status (e.g., Y537S, D538G) | While conferring resistance to some endocrine therapies, these mutations may sensitize tumors to potent degraders. nih.govmdpi.com |
| E3 ligase (VHL, CRBN) expression levels | Sufficient levels of the recruited E3 ligase are necessary for PROTAC efficacy. nih.gov | |
| ERα co-regulator expression | The expression of co-activator or co-repressor proteins can influence ERα signaling and dependence. acs.org | |
| Mechanisms of Resistance | Downregulation or mutation of E3 ligase components | Loss of functional E3 ligase would prevent PROTAC-mediated degradation. mdpi.com |
| Upregulation of ERα synthesis | If the rate of new ERα protein synthesis outpaces the rate of degradation, resistance can occur. aacrjournals.org | |
| Alterations in drug efflux pumps | Increased removal of the degrader from the cell could reduce its effective concentration. |
Preclinical models, including cell lines and patient-derived xenografts (PDXs), are instrumental in identifying and validating these biomarkers. mdpi.com For example, studies have shown that ERα degraders can be effective in models with ESR1 mutations that are resistant to other therapies. researchgate.net
Expanding the Scope of Preclinical Applications and Disease Models
While the primary focus for ERα degraders has been ER-positive breast cancer, ERα plays a role in other malignancies as well. There is a growing interest in exploring the utility of these agents in other disease contexts.
Preclinical research is expanding into:
Endometrial Cancer: A significant subset of endometrial cancers are ER-positive, and ERα degraders are being investigated in relevant preclinical models. aacrjournals.org
Ovarian Cancer: Some ovarian cancers express ERα, presenting another potential application for this therapeutic strategy. nih.gov
Other Cancers: The role of ERα in other cancers, such as certain types of lung and prostate cancer, is also being explored. nih.gov
The development of robust preclinical models for these diseases is crucial to evaluate the potential of ERα degraders. This includes establishing and characterizing cell lines and PDX models that accurately reflect the biology of these tumors. Success in these models could pave the way for future clinical trials in patient populations beyond breast cancer.
Q & A
Q. How do ESR1 mutations influence ERα Degrader 6’s efficacy, and how can this be modeled experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
